n-(5-Nitroimidazo[2,1-b]thiazol-6-yl)morpholin-4-amine
Description
Properties
Molecular Formula |
C9H11N5O3S |
|---|---|
Molecular Weight |
269.28 g/mol |
IUPAC Name |
N-(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)morpholin-4-amine |
InChI |
InChI=1S/C9H11N5O3S/c15-14(16)8-7(10-9-13(8)3-6-18-9)11-12-1-4-17-5-2-12/h3,6,11H,1-2,4-5H2 |
InChI Key |
MUOIQBSHQMHWPH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1NC2=C(N3C=CSC3=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(5-Nitroimidazo[2,1-b]thiazol-6-yl)morpholin-4-amine typically involves multicomponent reactions. One approach includes the use of N-Boc-N-propargylthiazol-2-amines, carbon monoxide, a secondary amine, and oxygen under the catalysis of a PdI2/KI system. This reaction occurs under relatively mild conditions (100°C under 20 atm of a 4:1 mixture of CO-air) and leads to the formation of 2-(imidazo[2,1-b]thiazol-5-yl)-N,N-dialkylacetamides .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar multicomponent reactions with appropriate scaling of reagents and conditions to ensure high yield and purity .
Chemical Reactions Analysis
Key Steps
-
Thiazole Core Formation
-
Functionalization with Morpholine
-
The morpholin-4-amine group is introduced via nucleophilic substitution or reductive amination , depending on the intermediate structure. For example, bromide derivatives may undergo substitution with secondary amines .
-
Amide bond formation or direct amination of activated intermediates (e.g., aldehydes) are critical for attaching the morpholine moiety .
-
-
Nitro Group Reactivity
| Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|
| Hantzsch–Traumann | α-Keto esters, thioureas, acid | Thiazole ring formation |
| Cyclization | Nitration agents (e.g., HNO₃) | Imidazo[2,1-b]thiazole core synthesis |
| Reductive amination | Aldehydes, NaCNBH₃, AcOH | Morpholine amine attachment |
| Hydrogenation | H₂, Pd/C catalyst | Nitro group reduction |
Functional Group Reactivity
The compound’s reactivity stems from its nitro group, thiazole ring, and morpholine amine:
Nitro Group
-
Reduction : Susceptible to catalytic hydrogenation (e.g., H₂/Pd) to form amine derivatives, which may enhance or alter biological activity .
-
Electrophilic Substitution : The nitro group directs substituents to specific positions on the aromatic core, influencing reactivity in further functionalization .
Thiazole Ring
-
Condensation Reactions : Engages in cyclization or coupling reactions, particularly with carbonyl-containing substrates .
-
Coordination Chemistry : Can act as a ligand in metal complexes, though this is less explored in the context of nitroimidazo derivatives .
Morpholine Amine
-
Nucleophilic Attacks : Participates in amide bond formation or substitution reactions with electrophiles .
-
Protonation/Deprotonation : Affects solubility and reactivity under acidic/basic conditions, critical for bioavailability .
Biological and Pharmacological Interactions
While direct data on this compound is limited, studies on analogous nitroimidazo derivatives highlight potential mechanisms:
Docking Studies
-
Fer Kinase Interaction : Similar nitroimidazo-thiadiazole compounds exhibit strong binding to Fer kinase’s active site via hydrogen bonds (e.g., with Asn 573, Asp 702) and hydrophobic interactions .
-
Energy Calculations : Binding energies range from -7.9 to -8.9 kcal/mol , depending on substituents, suggesting high affinity for kinase targets .
ADMET Predictions
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Solubility/Permeability : Morpholine’s amine group may enhance aqueous solubility, a critical factor for oral bioavailability .
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Metabolic Stability : Nitro groups are metabolically stable under physiological conditions but can undergo reductive activation in hypoxic environments (e.g., cancer cells) .
Comparative Analysis with Related Compounds
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic structures due to its versatile reactivity .
Biology and Medicine: n-(5-Nitroimidazo[2,1-b]thiazol-6-yl)morpholin-4-amine has shown potential as an antibacterial and antifungal agent. Its derivatives have been evaluated for their activity against various pathogens .
Industry: In the material science field, derivatives of this compound are being explored for their electroluminescent properties, making them candidates for use in organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism by which n-(5-Nitroimidazo[2,1-b]thiazol-6-yl)morpholin-4-amine exerts its effects involves the interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of essential bacterial enzymes, leading to the disruption of vital cellular processes . The exact molecular pathways can vary depending on the specific derivative and its target organism.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structure and Substituent Variations
The imidazo[2,1-b]thiazole core is shared among several analogs, but substituents at position 6 critically modulate biological activity and physicochemical properties. Key analogs include:
Table 1: Structural and Functional Comparison of Analogs
Biological Activity
N-(5-Nitroimidazo[2,1-b]thiazol-6-yl)morpholin-4-amine is a complex organic compound that integrates a nitroimidazole moiety with a thiazole ring and a morpholine group. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and findings from various studies.
- Molecular Formula : CHNOS
- Molecular Weight : 269.28 g/mol
- SMILES Representation : [Insert SMILES structure here]
This compound is believed to exert its biological effects through several mechanisms:
- Nitroreduction : The nitro group undergoes reduction to form reactive intermediates that can interact with bacterial DNA, leading to cell death.
- Inhibition of Enzymes : The morpholine moiety may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival.
- Intrabacterial Metabolism : Studies have shown that the compound can release nitric oxide (NO- ), which is toxic to bacteria and can disrupt their cellular processes .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Below are summarized findings from key studies:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Mycobacterium tuberculosis | 0.5 - 2 | Significant activity observed |
| Staphylococcus aureus | 8 | Moderate activity |
| Escherichia coli | 16 | Moderate activity |
Case Studies
-
Study on Mycobacterium tuberculosis :
A study demonstrated that this compound exhibited potent activity against both replicating and non-replicating forms of Mycobacterium tuberculosis. The compound showed an MIC value as low as 0.5 µg/mL, indicating its potential as an antitubercular agent . -
Evaluation Against Gram-positive Bacteria :
In another study, the compound was tested against Staphylococcus aureus and Bacillus subtilis, showing MIC values of 8 µg/mL and 4 µg/mL respectively. These results suggest that the compound could be effective against common Gram-positive pathogens .
Anticancer Activity
Recent research has also explored the anticancer potential of this compound. Preliminary findings indicate that it may induce apoptosis in cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung cancer) | 12.5 | Induces apoptosis |
| MCF-7 (Breast cancer) | 15 | Growth inhibition |
Q & A
Basic Questions
Q. What synthetic strategies are recommended for synthesizing N-(5-Nitroimidazo[2,1-b]thiazol-6-yl)morpholin-4-amine, and how are intermediates validated?
- Methodological Answer : Key steps include (i) coupling nitroimidazothiazole precursors with morpholine derivatives via nucleophilic substitution or Buchwald-Hartwig amination, (ii) nitro group introduction via nitration under controlled conditions (e.g., HNO₃/H₂SO₄), and (iii) purification via column chromatography. Intermediates are validated using ¹H/¹³C NMR (e.g., confirming amine linkage at δ 3.5–3.8 ppm for morpholine protons) and HPLC (purity >95%) . For nitro group confirmation, FT-IR (asymmetric NO₂ stretch at ~1520 cm⁻¹) and X-ray crystallography (where available) are critical .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structure using SHELXL for bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing dimers) .
- NMR spectroscopy : Assign peaks for imidazothiazole (δ 7.5–8.5 ppm) and morpholine (δ 2.5–3.8 ppm) moieties.
- HPLC-MS : Confirm molecular ion ([M+H]⁺) and rule out byproducts.
- Elemental analysis : Validate C/H/N/S ratios within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported inhibitory activities (e.g., IC₅₀) of imidazothiazole derivatives against enzymes like EGFR or intestinal alkaline phosphatase?
- Methodological Answer :
- Assay standardization : Compare buffer conditions (e.g., pH, ionic strength) and enzyme sources (recombinant vs. native) across studies. For example, levamisole derivatives show IC₅₀ variability (5000–400,000 nM) depending on phosphatase isoform and assay setup .
- Structural validation : Use co-crystallization (e.g., with EGFR kinase domain) to confirm binding modes. Discrepancies may arise from nitro group positioning affecting hydrogen bonding with active-site residues .
- Kinetic analysis : Determine competitive vs. non-competitive inhibition via Lineweaver-Burk plots.
Q. What strategies enhance the tyrosine kinase inhibitory activity of this compound through structural modifications?
- Methodological Answer :
- Nitro group optimization : Replace nitro with electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity and target binding. Derivatives with 4-methylthiazole substituents show improved EGFR inhibition (IC₅₀ < 100 nM) .
- Morpholine ring substitution : Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility without compromising activity.
- SAR studies : Screen analogues via Mass Activated Droplet Sorting (MADS) for high-throughput activity profiling .
Q. How does the nitro group in the imidazothiazole ring influence electronic properties and metabolic stability?
- Methodological Answer :
- Computational modeling : DFT calculations (e.g., Gaussian09) reveal nitro groups increase electron deficiency, enhancing π-π stacking with kinase hydrophobic pockets.
- Metabolic assays : Incubate with liver microsomes to assess nitro-reduction susceptibility. Nitroimidazoles often form reactive intermediates, requiring stability tests in reducing environments (e.g., glutathione presence) .
Q. What computational and experimental approaches validate binding modes with target enzymes?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Predict binding poses using EGFR kinase PDB entries (e.g., 1M17). Prioritize poses with nitro group proximity to catalytic Lys721.
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kₐₙ/kₒff) to confirm docking predictions.
- Mutagenesis studies : Engineer EGFR mutants (e.g., T790M) to test resistance profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
